4-chloro-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide
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Overview
Description
The compound “4-chloro-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide” contains several functional groups. The “4-chloro” indicates the presence of a chlorine atom. The “N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]” suggests a cyclopentyl ring with hydroxyl and hydroxymethyl substituents. The “benzamide” indicates a benzene ring attached to a carboxamide group .
Molecular Structure Analysis
The cyclopentyl ring is a common feature in many organic compounds. It’s a cyclic hydrocarbon, meaning that the carbons of the molecule are arranged in the form of a ring . The benzamide group consists of a benzene ring attached to a carboxamide group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the hydroxyl and hydroxymethyl groups might be involved in reactions with acids or bases. The benzamide group could participate in reactions typical for amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of polar groups like hydroxyl and carboxamide could impact its solubility in different solvents .Scientific Research Applications
4-chloro-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide has been studied extensively in recent years due to its potential applications in various scientific fields. It has been used as a reagent in organic synthesis and as a catalyst in the synthesis of other compounds. It has also been used in the synthesis of pharmaceuticals and agrochemicals. Additionally, this compound has been used in the synthesis of polymers, dyes, and other materials.
Mechanism of Action
4-chloro-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide acts as a nucleophile in organic reactions, meaning it is able to donate electrons to form a new bond with another molecule. This allows it to be used in the synthesis of other compounds. Additionally, this compound can act as a base in certain reactions, allowing it to accept electrons and form a new bond with another molecule.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. Studies have shown that this compound can act as an inhibitor of certain enzymes, such as the cytochrome P450 enzyme CYP3A4. Additionally, this compound has been shown to have antioxidant properties, which could be beneficial in certain medical applications.
Advantages and Limitations for Lab Experiments
4-chloro-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide has several advantages when used in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is a relatively stable compound. Additionally, it is soluble in both organic and aqueous solvents, making it easy to work with. However, there are some limitations to using this compound in laboratory experiments. The compound is sensitive to light and moisture, and it can be difficult to purify.
Future Directions
There are several potential future directions for research on 4-chloro-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide. One potential direction is to further investigate the biochemical and physiological effects of this compound. Additionally, further research could be conducted on the synthesis of this compound, as well as its potential applications in the synthesis of other compounds. Additionally, further research could be conducted on the potential toxicity of this compound, as well as its potential uses in the medical field. Finally, research could be conducted on the potential environmental effects of this compound, as well as its potential uses in the agricultural field.
Synthesis Methods
4-chloro-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide is synthesized through a reaction between 4-chlorobenzamide and 3-hydroxy-4-(hydroxymethyl)cyclopentanol. The reaction is typically carried out in aqueous solution at a temperature of 80-90 °C. The reaction is catalyzed by a strong base such as sodium hydroxide or potassium hydroxide. The reaction is complete after 6-8 hours, and the product is isolated by precipitation and filtration.
properties
IUPAC Name |
4-chloro-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c14-10-3-1-8(2-4-10)13(18)15-11-5-9(7-16)12(17)6-11/h1-4,9,11-12,16-17H,5-7H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWOAYOMAKVGKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(C1CO)O)NC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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